Stearoyl-ara-cmp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stearoyl-ara-cmp involves the esterification of cytarabine with stearic acid. The process typically includes the following steps:
Activation of Stearic Acid: Stearic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The activated stearic acid is then reacted with cytarabine in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to form the ester bond.
Purification: The resulting product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of stearic acid are activated using industrial-grade coupling reagents and catalysts.
Large-Scale Esterification: The esterification reaction is carried out in large reactors with precise control over temperature and reaction time.
Purification and Quality Control: The product is purified using industrial chromatography techniques and subjected to rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Stearoyl-ara-cmp undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to release cytarabine and stearic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acid moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the nucleoside analog portion, affecting the cytosine ring.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) under aqueous conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Hydrolysis: Cytarabine and stearic acid.
Oxidation: Oxidized derivatives of stearic acid.
Reduction: Reduced forms of the cytosine ring.
Scientific Research Applications
Stearoyl-ara-cmp has several scientific research applications:
Chemistry: Used as a model compound to study esterification reactions and the behavior of nucleoside analogs.
Biology: Investigated for its role in cellular uptake and metabolism of nucleoside analogs.
Medicine: Primarily used in the treatment of acute myeloid leukemia (AML) and other hematological malignancies.
Industry: Utilized in the development of drug delivery systems and formulations.
Mechanism of Action
Stearoyl-ara-cmp exerts its effects through the following mechanisms:
Cellular Uptake: The compound is taken up by cells via nucleoside transporters.
Intracellular Activation: Once inside the cell, this compound is hydrolyzed to release cytarabine, which is then phosphorylated to its active triphosphate form.
Inhibition of DNA Synthesis: The active form of cytarabine inhibits DNA polymerase, leading to the termination of DNA synthesis and cell death.
Molecular Targets: The primary target is DNA polymerase, but it also affects other enzymes involved in DNA replication.
Comparison with Similar Compounds
Similar Compounds
Cytarabine: The parent compound, used in the treatment of leukemia.
Gemcitabine: Another nucleoside analog with similar mechanisms of action but different clinical applications.
Fludarabine: A related compound used in the treatment of chronic lymphocytic leukemia (CLL) and other hematological malignancies.
Uniqueness
Stearoyl-ara-cmp is unique due to its combination of a fatty acid with a nucleoside analog, which enhances its oral bioavailability and allows for targeted delivery to cancer cells. This combination also improves the pharmacokinetic profile and reduces the side effects associated with cytarabine .
Properties
Molecular Formula |
C27H48N3O9P |
---|---|
Molecular Weight |
589.7 g/mol |
IUPAC Name |
[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] octadecanoate |
InChI |
InChI=1S/C27H48N3O9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(31)39-40(35,36)37-20-21-24(32)25(33)26(38-21)30-19-18-22(28)29-27(30)34/h18-19,21,24-26,32-33H,2-17,20H2,1H3,(H,35,36)(H2,28,29,34) |
InChI Key |
HWTAZNKLXJCEPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.